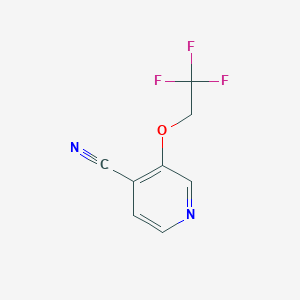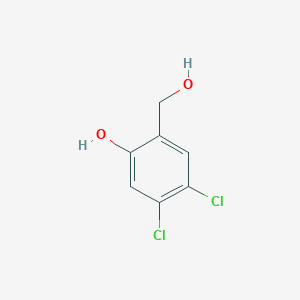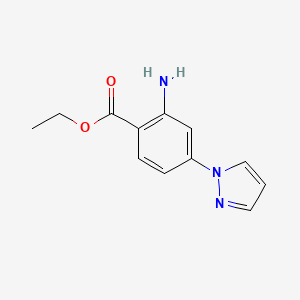![molecular formula C14H23BN2O3 B1469417 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol CAS No. 1313726-16-7](/img/structure/B1469417.png)
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol
Descripción general
Descripción
The compound “2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol” contains a pyrazole ring, a cyclopentanol group, and a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group would add steric bulk, while the pyrazole and cyclopentanol groups could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in borylation reactions, where it can form bonds with other organic compounds . The pyrazole group can participate in various reactions, including nucleophilic substitutions and electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tetramethyl-1,3,2-dioxaborolane group is typically a colorless liquid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structures similar to the one , emphasizing the importance of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives as raw materials or intermediates in various chemical reactions. These studies often involve detailed analysis using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction to confirm the structures of the synthesized compounds (Liao et al., 2022; Yang et al., 2021). Density Functional Theory (DFT) is often used to calculate molecular structures and compare them with experimental results, providing insights into the electronic and geometric properties of these compounds.
Applications in Drug Development
Several studies have highlighted the use of similar compounds as intermediates in the synthesis of biologically active molecules. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016). This highlights the relevance of such compounds in the development of new pharmaceuticals.
Materials Science Applications
Compounds bearing the dioxaborolan-yl group are also significant in materials science, particularly in the synthesis of novel polymers and luminescent materials. Their incorporation into polymer backbones or as pendant groups can impart unique electronic and optical properties to the resulting materials, making them suitable for applications in organic electronics and photonics (Bethel et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-16-17(9-10)11-6-5-7-12(11)18/h8-9,11-12,18H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUGLBMWAEWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

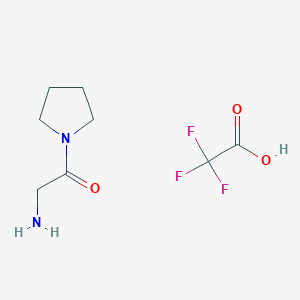
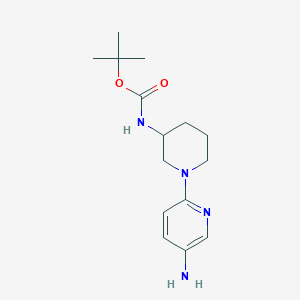
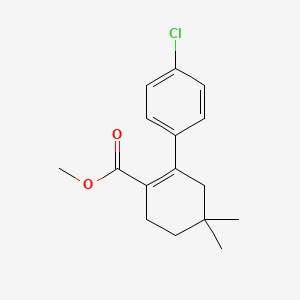
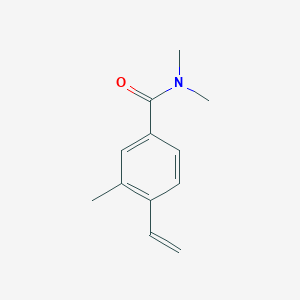
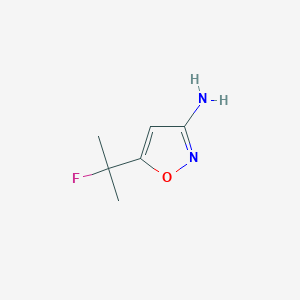
![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
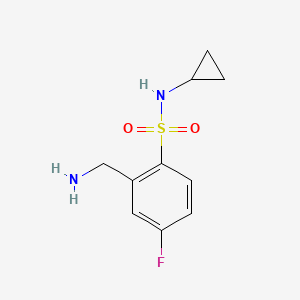
![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
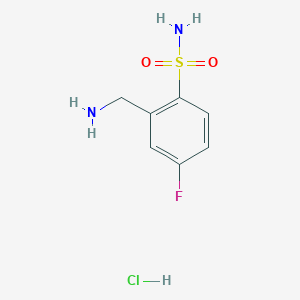
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)
